molecular formula C7H10N4 B040440 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 124458-31-7

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No.: B040440
CAS No.: 124458-31-7
M. Wt: 150.18 g/mol
InChI Key: GODUBAMOGMWQAB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product . The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups introduced at the amine position .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine is unique due to its specific fusion pattern and substitution, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive molecules sets it apart from other similar compounds .

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS No. 124458-31-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H10_{10}N4_4
  • Molecular Weight : 150.1828 g/mol
  • CAS Number : 124458-31-7
  • IUPAC Name : this compound

The compound features a pyrido-pyrimidine structure which is known to influence its interaction with various biological targets.

Research indicates that compounds with similar structures often exhibit interactions with multiple biological pathways. The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Many pyrido-pyrimidine derivatives act as inhibitors for various kinases and enzymes involved in cell signaling pathways.
  • Antitumor Activity : Studies suggest that this compound may possess antitumor properties by modulating pathways associated with cancer cell proliferation and survival.
  • Antimicrobial Effects : Some derivatives have shown promise in inhibiting the growth of certain bacterial strains.

Antitumor Activity

A study focusing on pyrido[2,3-d]pyrimidine derivatives identified that modifications at the C5 and C6 positions significantly influenced their selectivity and potency against cancer cells. For instance:

  • In vitro studies demonstrated that certain analogs exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating substantial antitumor potential .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound possess antimicrobial properties:

  • A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of approximately 32 µg/mL .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A series of experiments were conducted using modified tetrahydropyrido derivatives on human breast cancer cells (MCF-7). The results indicated that specific substitutions at the N-position enhanced cytotoxicity.
    • Table 1 summarizes the IC50_{50} values observed:
    CompoundIC50_{50} (µM)Cell Line
    Compound A0.5MCF-7
    Compound B1.2MCF-7
    Compound C0.8MCF-7
  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of tetrahydropyrido derivatives against Escherichia coli. The results showed promising antibacterial effects.
    • Table 2 presents the MIC values:
    CompoundMIC (µg/mL)Bacterial Strain
    Compound D16E. coli
    Compound E32E. coli

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUBAMOGMWQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449690
Record name 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124458-31-7
Record name 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5,6,7,8-tetrahydro-6-triphenylmethylpyrido-[4,3-d]pyrimidine (80 mg, 0.20 mmol) was mixed with water (0.5 ml) and acetic acid (0.5 ml) and heated on a steam bath for 5 minutes. Addition of acetone provided a homogeneous mixture. Removal of solvents gave an oil, which was purified by flash column chromatography (eluant: 89:10:1 chloroform:methanol: concentrated ammonium hydroxide) to provide the title product (24.3 mg, 0.16 mmol, 80% yield).
Name
2-Amino-5,6,7,8-tetrahydro-6-triphenylmethylpyrido-[4,3-d]pyrimidine
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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